N-(2,6-dimethylphenyl)-5-methylfuran-2-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-5-methylfuran-2-carboxamide: is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a furan ring substituted with a carboxamide group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-5-methylfuran-2-carboxamide typically involves the reaction of 2,6-dimethylaniline with a suitable furan derivative under specific conditions. One common method involves the use of 2,6-dimethylaniline and 5-methylfuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-5-methylfuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-piperidinecarboxamide: Known for its local anesthetic properties.
2-chloro-N-(2,6-dimethylphenyl)acetamide: Used in the synthesis of pharmaceuticals like lidocaine.
N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: Investigated for its potential therapeutic applications.
Uniqueness
N-(2,6-dimethylphenyl)-5-methylfuran-2-carboxamide is unique due to its specific structural features, such as the presence of a furan ring and a carboxamide group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H15NO2 |
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Molecular Weight |
229.27 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C14H15NO2/c1-9-5-4-6-10(2)13(9)15-14(16)12-8-7-11(3)17-12/h4-8H,1-3H3,(H,15,16) |
InChI Key |
XAFROLIWTLWDAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)C |
Origin of Product |
United States |
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